molecular formula C22H24N4O2 B2921268 (4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251617-58-9

(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No. B2921268
M. Wt: 376.46
InChI Key: OZBYCGZTRLEMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Morpholines

and Thiophene derivatives are two classes of compounds that this molecule belongs to. Here’s some general information about these classes:

Morpholines

Field

Morpholines are used in a wide range of fields, including medicinal chemistry, material science, and industrial chemistry .

Application

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are also used in the synthesis of organic semiconductors .

Methods of Application

Morpholines are generally synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Results or Outcomes

Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Thiophene Derivatives

Field

Thiophene derivatives are utilized in industrial chemistry and material science . They also have a prominent role in the advancement of organic semiconductors .

Application

Thiophene derivatives are used as corrosion inhibitors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Methods of Application

Thiophene derivatives are typically synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-3-16-5-4-6-17(13-16)25-20-18-8-7-15(2)24-21(18)23-14-19(20)22(27)26-9-11-28-12-10-26/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBYCGZTRLEMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.